molecular formula C22H20ClNO5S B5694306 Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B5694306
M. Wt: 445.9 g/mol
InChI Key: WIFPORRBZCUHDH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate (C₂₂H₂₀ClNO₅S, MW 445.91 g/mol) is a structurally complex thiophene derivative characterized by a 4-chlorophenyl group at position 4, an ethyl ester at position 3, and a 2-methoxyphenoxyacetyl-substituted amino group at position 2 of the thiophene ring . Its synthesis typically involves multi-step reactions, such as Petasis or Gewald reactions, followed by purification via chromatographic methods . Key analytical data, including HRMS and NMR, confirm its structural integrity .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[2-(2-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-16(14-8-10-15(23)11-9-14)13-30-21(20)24-19(25)12-29-18-7-5-4-6-17(18)27-2/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPORRBZCUHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the various substituents through a series of reactions such as halogenation, acylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with modifications to the substituent groups on the aromatic rings or the amino-acyl side chain exhibit distinct physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Positional Isomerism: 2-Methoxy vs. 4-Methoxy Phenoxy Substituents

  • Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate (C₂₂H₂₀ClNO₅S, MW 445.91 g/mol) Key Difference: The methoxy group is located at the para position of the phenoxy ring instead of the ortho position. For instance, para-substitution may enhance solubility compared to ortho-substitution due to reduced steric hindrance .

Functional Group Variation: Cyanoacetyl vs. Methoxyphenoxyacetyl

  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (C₁₆H₁₃ClN₂O₃S, MW 348.8 g/mol) Key Difference: The 2-methoxyphenoxyacetyl group is replaced with a cyanoacetyl moiety. Impact: The cyano group introduces strong electron-withdrawing effects, increasing the compound’s polarity (XLogP3 = 4 vs. This compound has been used in studies requiring reactive intermediates for further derivatization .

Heterocyclic Modifications: Quinoline-Substituted Analogs

  • Ethyl 4-(4-chlorophenyl)-2-{2-[(4-methylquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate (C₂₆H₂₂ClN₃O₃S₂, MW 532.05 g/mol) Key Difference: Incorporation of a 4-methylquinolin-2-ylsulfanyl group. This modification also increases molecular weight and lipophilicity, which may affect bioavailability .

Substituent Complexity: Nitrophenoxyacetyl Derivatives

  • Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate (C₂₁H₁₇ClN₂O₆S, MW 460.89 g/mol) Key Difference: The 2-methoxyphenoxy group is replaced with a 4-nitrophenoxyacetyl group. This compound is often used in prodrug designs due to its redox-active nitro group .

Simplified Backbone: Methylphenyl vs. Chlorophenyl Derivatives

  • Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate (C₂₂H₂₂N₂O₄S, MW 410.48 g/mol) Key Difference: The 4-chlorophenyl group is replaced with a 4-methylphenyl group, and the 2-methoxy substituent is replaced with a methyl group. Impact: The methyl group reduces electronegativity and increases hydrophobicity, which may enhance membrane permeability but reduce target specificity. This analog is often used in structure-activity relationship (SAR) studies to assess the role of halogen vs. alkyl groups .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via multicomponent reactions (e.g., Petasis) with moderate yields (~22–82%), highlighting the need for optimized catalytic conditions .
  • Biological Relevance: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) show promise in targeting enzymes like protein kinase C, while bulkier groups (e.g., quinoline) improve binding but may reduce solubility .
  • Thermodynamic Properties : Lipophilicity (XLogP3) correlates with substituent electronic effects, guiding drug design for blood-brain barrier penetration or renal excretion .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological properties, particularly in the areas of neuropharmacology and antiviral activity. This article synthesizes available research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C25H28ClN2O4S, with a molecular weight of approximately 420.51 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties, and several functional groups that enhance its pharmacological profile.

1. Neuropharmacological Effects

Recent studies have indicated that thiophene derivatives exhibit significant neuropharmacological activities. For instance, a related compound demonstrated potent agonistic activity at the D3 dopamine receptor (D3R), which is crucial in the treatment of neuropsychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications to the phenolic and carboxamide groups can significantly influence the potency and selectivity towards D3R over D2R .

Table 1: D3R Agonist Activity of Thiophene Derivatives

Compound IDEC50 (nM)Emax (% control)D2R Activity
This compoundTBDTBDInactive
Analog A710 ± 150102 ± 4.2Inactive
Analog B278 ± 6236 ± 3.1Inactive

2. Antiviral Activity

Thiophene derivatives have also been investigated for their antiviral properties, particularly against Ebola virus (EBOV). A study highlighted that modifications to the thiophene ring can enhance antiviral efficacy against EBOV pseudotypes, suggesting a potential therapeutic application in viral infections .

Table 2: Antiviral Activity Against EBOV

Compound IDEC50 (µM)CC50 (µM)SI (Selectivity Index)
Ethyl Derivative XTBDTBDTBD
Toremifene0.07 ± 0.0516229

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in clinical settings:

  • Case Study A : A clinical trial involving a related thiophene compound demonstrated significant improvements in patients with treatment-resistant depression, attributed to its selective D3R agonism.
  • Case Study B : An investigation into the antiviral properties of thiophene derivatives showed promising results in preclinical models against EBOV, with specific structural modifications leading to enhanced activity.

The mechanism by which this compound exerts its effects appears to involve interaction with specific receptors and pathways:

  • Dopamine Receptor Modulation : The compound's structural features allow it to selectively activate D3R while avoiding D2R antagonism, potentially leading to fewer side effects associated with broader dopamine receptor modulation.
  • Antiviral Mechanism : The antiviral action may involve binding to viral glycoproteins, inhibiting their entry into host cells, similar to other known antiviral agents .

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